(S)-Benzyl 4-isobutyl-2,5-dioxooxazolidine-3-carboxylate

Peptide Synthesis N-Carboxyanhydride Monomer Crystallinity

Research challenge: Unprotected Leu-NCA spontaneously polymerizes under ambient moisture, compromising stoichiometric control. Cbz-L-Leu-NCA (CAS 125814-24-6) is a crystalline, urethane-protected N-carboxyanhydride that solves this instability. - Controlled ROP: Enables precise initiator-to-monomer ratios, yielding poly(L-leucine) with Đ < 1.2. - Orthogonal Deprotection: Cbz group removed via hydrogenolysis without acid-mediated resin cleavage, preserving solid-phase peptide integrity. - Supply Chain: ≥6-month ambient storage stability, eliminating cold-chain logistics and ensuring batch-to-batch consistency for kilo-lab synthesis.

Molecular Formula C15H17NO5
Molecular Weight 291.3 g/mol
CAS No. 125814-24-6
Cat. No. B145463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Benzyl 4-isobutyl-2,5-dioxooxazolidine-3-carboxylate
CAS125814-24-6
Molecular FormulaC15H17NO5
Molecular Weight291.3 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)OC(=O)N1C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C15H17NO5/c1-10(2)8-12-13(17)21-15(19)16(12)14(18)20-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3/t12-/m0/s1
InChIKeyAIMWGGCVQLSNCM-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade (S)-Benzyl 4-isobutyl-2,5-dioxooxazolidine-3-carboxylate (CAS 125814-24-6) Technical Baseline for Scientific Selection


The compound (S)-Benzyl 4-isobutyl-2,5-dioxooxazolidine-3-carboxylate (CAS 125814-24-6), synonymously known as Z-L-leucine N-carboxyanhydride or Cbz-L-Leu-NCA, is a crystalline urethane-protected α-amino acid N-carboxyanhydride (UNCA) [1]. It belongs to the oxazolidine-2,5-dione class and functions as a preactivated, isolable monomer for controlled ring-opening polymerization (ROP) and stepwise peptide synthesis [2]. With a molecular formula of C15H17NO5 and a molecular weight of 291.30 g/mol, the compound is characterized by a melting point of 72–73.5 °C, a density of 1.3±0.1 g/cm³, and an XLogP3-AA of 3.1, distinguishing it from alternative NCA monomers in terms of handling and formulation [1][3].

Why Cbz-L-Leu-NCA Cannot Be Interchanged with Generic NCA Monomers in Procurement Specifications


N-Carboxyanhydrides (NCAs) are not commodity reagents; the combination of the Cbz (benzyloxycarbonyl) urethane protecting group and the L-leucine side chain (isobutyl) in this specific compound directly determines its crystallization behavior, thermal stability, solubility profile, and the orthogonal deprotection strategy compatible with downstream synthesis steps [1]. Unprotected L-leucine NCA melts at 76–77 °C and polymerizes spontaneously under ambient moisture, making it unsuitable for long-term storage or precise stoichiometric control . In contrast, the Cbz group confers crystallinity and a documented storage stability of at least 6 months at 25 °C, which is a class-level property of UNCAs but one that is absent in unprotected NCAs [1][2]. Substituting with Fmoc- or Boc-protected leucine NCAs alters the deprotection conditions (acidolytic for Boc; base-labile for Fmoc) and the physical state (Fmoc derivatives are often amorphous or oils), risking incompatibility with established hydrogenolytic Cbz-removal protocols used in multi-step peptide synthesis [1].

Quantitative Differentiation Evidence for (S)-Benzyl 4-isobutyl-2,5-dioxooxazolidine-3-carboxylate Against Closest Analogs


Crystallinity and Melting Point: Z-Leu-NCA vs. Unprotected L-Leu-NCA

The Cbz-protected monomer is a crystalline solid with a melting point of 72–73.5 °C, as reported by CAS Common Chemistry [1]. In contrast, the unprotected L-leucine NCA (CAS 3190-70-3) melts at 76–77 °C . Although the melting points are numerically proximal, the crystalline nature of the Cbz derivative enables purification by recrystallization and facilitates accurate weighing under standard laboratory conditions, a critical advantage for stoichiometric control in polymerization initiation. Unprotected L-Leu-NCA is hygroscopic and prone to spontaneous ring-opening polymerization upon exposure to moisture, making it impractical for procurement as a stable stock reagent [2].

Peptide Synthesis N-Carboxyanhydride Monomer Crystallinity

Protecting Group Orthogonality: Cbz vs. Fmoc and Boc Urethane NCA Monomers

The Cbz group of Z-Leu-NCA is removable by catalytic hydrogenolysis (H₂, Pd/C) or HBr/AcOH, conditions that are orthogonal to both the Fmoc (piperidine-labile) and Boc (TFA-labile) protecting schemes [1]. This orthogonality is not a quantitative metric itself, but Fuller et al. (1996) documented that the Cbz UNCA family, including the leucine derivative, produces no side products other than CO₂ during condensation, whereas Fmoc-UNCAs may generate dibenzofulvene adducts if the deprotection is incomplete [1]. For solid-phase synthesis on acid-labile resins (e.g., Wang, CTC), Z-Leu-NCA permits N-terminal deprotection without resin cleavage, a compatibility that is not achievable with Boc-UNCAs, which require TFA that simultaneously cleaves the peptide-resin bond [2].

Solid-Phase Peptide Synthesis Protecting Group Strategy Orthogonal Deprotection

Hydrophobicity and Solubility: Z-Leu-NCA vs. Z-Val-NCA for Block Copolymer Micelle Formation

The isobutyl side chain of Z-Leu-NCA contributes a calculated XLogP3-AA of 3.1, compared to 2.5 for the corresponding Z-L-valine NCA (isopropyl side chain) [1][2]. This 0.6 log unit difference in hydrophobicity translates directly into a lower critical micelle concentration (CMC) for amphiphilic block copolymers incorporating poly(L-leucine) versus poly(L-valine) blocks. In gene delivery studies, poly(L-leucine) chains synthesized from leucine NCA monomers exhibited a CMC of 4.2 µg/mL for PEG-PLeu diblock copolymers, whereas PEG-PVal analogues showed a CMC of 12.8 µg/mL, a 3-fold difference that directly impacts encapsulation stability and in vivo circulation [3].

Drug Delivery Polypeptide Micelles Amphiphilic Block Copolymers

Scalable Synthesis and Isolated Yield: Cbz-Leu-NCA vs. Boc-Leu-NCA from Chloroformate Routes

The synthesis of Z-Leu-NCA via the haloformate route using benzyl chloroformate and N-methylmorpholine in toluene proceeds with an isolated yield of 85–92% after crystallization, as described in the generic UNCA preparation protocol [1]. In comparison, Boc-Leu-NCA prepared from di-tert-butyl dicarbonate and pyridine typically yields 70–78% due to the steric hindrance of the tert-butyl group and competing decomposition of the Boc group under the reaction conditions [2]. The higher yield and facile crystallization of the Cbz derivative reduce the cost per gram of usable monomer for academic and industrial procurement.

UNCA Synthesis Process Chemistry Scale-Up

Verified Application Scenarios for (S)-Benzyl 4-isobutyl-2,5-dioxooxazolidine-3-carboxylate Based on Quantitative Evidence


Controlled Synthesis of Poly(L-leucine) Homopolymers and Block Copolymers for Drug Delivery Micelles

The crystalline nature and storage stability of Z-Leu-NCA enable precise initiator-to-monomer stoichiometry for ROP, producing well-defined poly(L-leucine) blocks with controlled molecular weight (Đ < 1.2). The 3-fold lower CMC of PEG-PLeu micelles versus PEG-PVal micelles (derived from the 0.6 log-unit higher XLogP3-AA) makes this monomer the preferred choice for formulating stable drug-loaded micelles at low polymer concentrations, as demonstrated in gene delivery applications [1][2].

Solid-Phase Peptide Synthesis Requiring Orthogonal Cbz Deprotection on Acid-Labile Resins

Z-Leu-NCA is uniquely suited for solid-phase synthesis on Wang or CTC resins, where the Cbz group is removed by hydrogenolysis without acid-mediated resin cleavage. This orthogonality prevents the resin-bound peptide from premature release, a critical advantage over Boc-Leu-NCA which requires TFA that simultaneously cleaves the peptide-resin linkage, leading to yield losses of 10–20% [3][4].

Scalable Production of N-Protected Peptide Intermediates in Process Chemistry

The high crystallinity and 85–92% isolated yield of Z-Leu-NCA, combined with its ambient storage stability of ≥6 months at 25 °C, aligns with process-scale requirements for batch consistency and cost efficiency. This contrasts with the lower yields (70–78%) and the need for cold-chain storage often associated with Boc-Leu-NCA, making Cbz-Leu-NCA the more robust choice for contract manufacturing and kilo-lab synthesis [5].

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